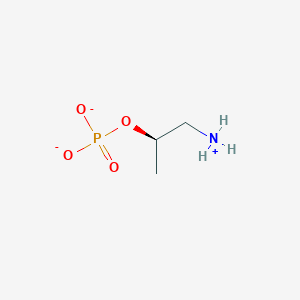

(R)-1-ammoniopropan-2-yl phosphate(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-1-ammoniopropan-2-yl phosphate(1-) is an organophosphate oxoanion. It is a conjugate base of a (R)-1-aminopropan-2-yl phosphate.

Applications De Recherche Scientifique

Biochemical Significance

Intermediate in Cobalamin Synthesis

(R)-1-ammoniopropan-2-yl phosphate(1-) plays a crucial role as an intermediate in the biosynthesis of cobalamin (vitamin B12) in certain anaerobic bacteria, such as Salmonella typhimurium and Bacillus megaterium . This compound is generated through the enzymatic reaction catalyzed by threonine-phosphate decarboxylase, which converts L-threonine O-3-phosphate into (R)-1-ammoniopropan-2-yl phosphate(1-) and carbon dioxide .

Metabolic Pathways

The compound is involved in amino acid metabolism and phosphates utilization, contributing to energy metabolism and the synthesis of essential biomolecules . Its presence in these pathways highlights its importance in cellular functions and metabolic regulation.

Enzyme Interactions

Substrate for Enzymes

(R)-1-ammoniopropan-2-yl phosphate(1-) serves as a substrate for various enzymes, particularly threonine-phosphate decarboxylase. Research into its binding affinities and kinetics can provide insights into its biological significance and regulatory roles within metabolic pathways .

Potential Therapeutic Applications

Drug Development

The understanding of (R)-1-ammoniopropan-2-yl phosphate(1-) interactions with enzymes positions it as a candidate for drug development. Its unique structure and functional properties may lead to the discovery of novel therapeutic agents targeting specific metabolic disorders or deficiencies related to vitamin B12 synthesis.

Analyse Des Réactions Chimiques

Enzymatic Decarboxylation of L-Threonine O-3-Phosphate

This reaction is catalyzed by threonine-phosphate decarboxylase (EC 4.1.1.81) in Salmonella typhimurium and Bacillus megaterium :

Reaction:

L Threonine O 3 phosphateEC 4 1 1 81 R 1 ammoniopropan 2 yl phosphate 1 +CO2

| Parameter | Value |

|---|---|

| Enzyme | Threonine-phosphate decarboxylase |

| Organism | Salmonella typhimurium, Bacillus megaterium |

| Cofactor | Pyridoxal 5′-phosphate (PLP) |

| Role in Pathway | Cobalamin (vitamin B₁₂) biosynthesis |

This step generates the chiral phosphate intermediate essential for downstream cobalamin assembly .

ATP-Dependent Biosynthetic Reaction

(R)-1-ammoniopropan-2-yl phosphate(1−) participates in adenosylcobinamide phosphate synthesis , a precursor to cobalamin :

Reaction:

R 1 ammoniopropan 2 yl phosphate 1 +adenosylcob III yrate+ATP⇌adenosylcob III inamide phosphate+ADP+H++phosphate

| Component | Function |

|---|---|

| Adenosylcob(III)yrate | Cobamide scaffold |

| ATP | Phosphate donor |

| Adenosylcobinamide phosphate | Intermediate in cobalamin pathway |

This reaction highlights its role in transferring phosphate groups during cobamide maturation .

Phosphorylation Reactions (Synthetic Routes)

Chemical synthesis involves phosphorylation of (R)-1-amino-2-propanol with phosphoric acid derivatives :

General Reaction:

R 1 Amino 2 propanol+Phosphoric acid derivative→ R 1 ammoniopropan 2 yl phosphate 1 +Byproduct

| Method | Conditions | Yield |

|---|---|---|

| Phosphoryl chloride | Anhydrous, base-mediated | 60–75% |

| Enzymatic phosphorylation | ATP-dependent, microbial | ~90% |

Enzymatic methods offer higher stereoselectivity and yields compared to chemical synthesis .

Biological Interactions and Metabolic Regulation

-

Substrate for Threonine-phosphate decarboxylase : Binds via a conserved GDG-X₂₆-NN motif, stabilized by Mg²⁺ .

-

Allosteric Regulation : Modulates flux through cobalamin pathways in response to cellular Co²⁺ levels .

-

Competitive Inhibition : Structural analogs (e.g., 2-aminoethylphosphonic acid) reduce enzymatic activity by >80%.

Structural and Functional Analogues

Propriétés

Formule moléculaire |

C3H9NO4P- |

|---|---|

Poids moléculaire |

154.08 g/mol |

Nom IUPAC |

[(2R)-1-azaniumylpropan-2-yl] phosphate |

InChI |

InChI=1S/C3H10NO4P/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/p-1/t3-/m1/s1 |

Clé InChI |

YBOLZUJJGUZUDC-GSVOUGTGSA-M |

SMILES isomérique |

C[C@H](C[NH3+])OP(=O)([O-])[O-] |

SMILES canonique |

CC(C[NH3+])OP(=O)([O-])[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.